ThPur

Description

Structure

3D Structure

Properties

CAS No. |

146404-36-6 |

|---|---|

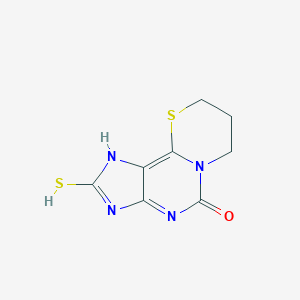

Molecular Formula |

C8H8N4OS2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one |

InChI |

InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) |

InChI Key |

CKEWFMNZSAGZMS-UHFFFAOYSA-N |

SMILES |

C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 |

Isomeric SMILES |

C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |

Canonical SMILES |

C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |

Synonyms |

2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thieno[2,3-d]pyrimidines: A Focus on "ThPur" and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the specific chemical structure of a representative member, "ThPur," explore its synthesis, and examine its mechanism of action as a kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 9 (CDK9). This document aims to be a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery.

The Chemical Structure of the Thieno[2,3-d]pyrimidine Core and "this compound"

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system, bioisosteric to purines like adenine, which are fundamental components of DNA and RNA. This structural similarity allows these compounds to interact with a wide range of biological targets.

A specific derivative of this class is cataloged in PubChem as This compound .

Chemical Identity of this compound:

-

IUPAC Name: 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one[3]

-

Molecular Formula: C₈H₈N₄OS₂[3]

-

Molecular Weight: 240.3 g/mol [3]

-

Canonical SMILES: C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1[3]

The core of this compound is the thieno[2,3-d]pyrimidine fused ring system. This central structure is further modified with a thiazine ring, contributing to its unique three-dimensional shape and potential for specific interactions with protein targets.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The synthesis of the thieno[2,3-d]pyrimidine core often begins with the versatile Gewald reaction , which yields a polysubstituted 2-aminothiophene. This intermediate is then cyclized to form the fused pyrimidine ring.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate

This protocol describes a general, catalytic approach to the Gewald reaction.[1][2][4][5]

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone) (1 equivalent)

-

An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)

-

Elemental sulfur (1 equivalent)

-

Piperidinium borate (Pip-Borate) catalyst (20 mol%)

-

Ethanol/Water (9:1) solvent

Procedure:

-

To a round-bottom flask, add the ketone/aldehyde, active methylene compound, elemental sulfur, and piperidinium borate catalyst in the specified molar ratios.

-

Add the ethanol/water (9:1) solvent to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the solid product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a dichloromethane/hexanes mixture.

Following the synthesis of the 2-aminothiophene, the thieno[2,3-d]pyrimidine ring system can be constructed through various cyclization strategies, such as reaction with urea, isothiocyanates, or other appropriate reagents to build the pyrimidine ring.[3][6][7]

Biological Activity and Mechanism of Action: CDK9 Inhibition

Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.[8] A key target that has emerged for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9).

CDK9 is a crucial regulator of transcription. In complex with its cyclin partner (T1, T2, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from a paused state and allowing for productive transcript elongation. Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival. By inhibiting CDK9, thieno[2,3-d]pyrimidines can disrupt the production of these survival proteins, leading to apoptosis in cancer cells.[9]

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition can lead to an anti-cancer effect.

Quantitative Data: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound l | MDA-MB-231 (Breast) | 27.6 | [3][10] |

| Compound 8d | HUH-7 (Liver) | 5.8 (as µg/mL) | [11] |

| Compound 8d | MCF-7 (Breast) | 8.3 (as µg/mL) | [11] |

| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [10] |

| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | [10] |

| Compound 5a | MDA-MB-435 (Melanoma) | Exhibits high activity (GP = -31.02%) | [12] |

| Compound 4x | HL-60 (Leukemia) | 10.2 | [12] |

| Compound 14 | MCF-7 (Breast) | 22.12 | [6] |

| Compound 13 | MCF-7 (Breast) | 22.52 | [6] |

| Compound 9 | MCF-7 (Breast) | 27.83 | [6] |

| Compound 12 | MCF-7 (Breast) | 29.22 | [6] |

Experimental Protocol: CDK9 Kinase Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against CDK9. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[13][14][15][16][17]

Materials:

-

Recombinant active CDK9/Cyclin K enzyme

-

PDKtide synthetic peptide substrate

-

ATP

-

Kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (typically in 5% DMSO).

-

Add 2 µL of the CDK9/Cyclin K enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations are typically around 0.2 µg/µL PDKtide and 10 µM ATP).

-

Incubate the reaction at room temperature for 2 hours.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

-

This technical guide provides a foundational understanding of the thieno[2,3-d]pyrimidine class of compounds, with a specific focus on "this compound" and its potential as a CDK9 inhibitor. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic applications of this promising chemical scaffold.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]

- 16. promega.com [promega.com]

- 17. Promega ADP-Glo Kinase Assay + CDK9/CyclinK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to ThPur and the Thiopurine Class of Compounds

This technical guide provides a comprehensive overview of the chemical properties of ThPur, a specific thiopurine derivative, and delves into the broader biological activities and mechanisms of action characteristic of the thiopurine class of drugs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity of this compound

IUPAC Name: 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one[1]

Synonyms: [1]

-

This compound

-

2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one

-

146404-36-6 (CAS Number)

-

CHEMBL315625

-

2-sulfanyl-1,7,8,9-tetrahydro-[1][2]thiazino[2,3-f]purin-5-one

-

2-Mercapto-7,8-dihydro-3H,6H-9-thia-1,3,4,5a-tetraaza-cyclopenta[a]naphthalen-5-one

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, which are crucial for understanding its potential behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C8H8N4OS2 | PubChem[1] |

| Molecular Weight | 240.3 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 240.01395324 | PubChem[1] |

| Monoisotopic Mass | 240.01395324 | PubChem[1] |

| Topological Polar Surface Area | 114 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 428 | PubChem[1] |

Biological Activity and Mechanism of Action of Thiopurines

Due to a lack of specific experimental data for this compound, this section describes the well-established biological activity and mechanism of action for the broader class of thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and thioguanine. These compounds are widely used as immunosuppressants and in cancer therapy.

Thiopurines are prodrugs that undergo extensive metabolism to form their active metabolites, the 6-thioguanine nucleotides (6-TGNs). The immunosuppressive and cytotoxic effects of thiopurines are primarily attributed to the incorporation of these 6-TGNs into DNA and RNA, as well as to the inhibition of de novo purine synthesis.

The metabolic pathway is complex and involves several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO). The activity of these enzymes can significantly influence the efficacy and toxicity of thiopurine drugs.

A key mechanism of action involves the metabolite 6-thioguanine triphosphate (6-thio-GTP) binding to the small GTPase Rac1. This binding competitively antagonizes GTP and suppresses Rac1 activation, ultimately leading to apoptosis in T lymphocytes. This process effectively converts a costimulatory signal into an apoptotic signal, which is a crucial aspect of their immunosuppressive effect.

Figure 1. Generalized metabolic pathway and mechanism of action of thiopurines.

Experimental Protocols

As specific experimental data for this compound is not publicly available, this section provides a generalized workflow for the initial in vitro evaluation of a novel thiopurine analog.

Figure 2. Generic workflow for in vitro evaluation of a novel thiopurine analog.

a. Cell Culture:

-

Human T-lymphocyte cell lines (e.g., Jurkat) or relevant cancer cell lines would be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

b. Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of the test compound (and a vehicle control).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

c. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Treat cells with the test compound at its IC50 concentration for various time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This guide provides a foundational understanding of this compound's chemical nature and places it within the broader, well-documented context of thiopurine pharmacology. Further experimental investigation is required to elucidate the specific biological activities and therapeutic potential of this compound itself.

References

Unveiling ThPur: A Technical Overview of 2-sulfanylidene-3,7,8,9-tetrahydro-1H-thiazino[2,3-f]purin-5-one

Unveiling ThPur: A Technical Overview of 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known physical and chemical properties of the compound identified as this compound, which corresponds to the chemical entity 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one . While a comprehensive in-depth guide is limited by the current publicly available data, this document serves to consolidate the existing information on its fundamental characteristics.

Chemical and Physical Properties

The foundational data for this compound has been aggregated from established chemical databases. These properties are crucial for any initial assessment and for planning future research endeavors.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄OS₂ | PubChem |

| Molecular Weight | 240.3 g/mol | PubChem[1] |

| IUPAC Name | 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one | PubChem[1] |

| InChI | InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) | PubChem[1] |

| InChIKey | CKEWFMNZSAGZMS-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CSCN2C1=C3C(=O)N=C(N3)NC(=S)N2 | PubChem[1] |

| CAS Number | 146404-36-6 | PubChem[1] |

| PubChem CID | 135492321 | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 240.01395324 | PubChem[1] |

| Monoisotopic Mass | 240.01395324 | PubChem[1] |

| Topological Polar Surface Area | 114 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one. While general synthetic methods for related thiazine and purine derivatives exist, a validated and reproducible protocol for this particular compound is not publicly documented.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the biological activity and mechanism of action of 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one. Consequently, no information is available regarding its involvement in any specific signaling pathways. The general biological activities of other thiopurine derivatives are known; however, these cannot be directly extrapolated to this specific molecule without experimental validation.

Logical Relationship Diagram

Due to the absence of experimental workflows or described signaling pathways for this compound, a diagram representing these aspects cannot be generated at this time. However, a logical diagram illustrating the current state of knowledge for this compound is provided below.

Caption: Current knowledge status of this compound.

Conclusion

The compound this compound, identified as 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one, is a defined chemical entity with established physical and chemical properties. However, a significant knowledge gap exists regarding its synthesis, experimental analysis, and biological function. This presents an opportunity for novel research to explore the potential of this molecule. Future studies are warranted to elucidate its synthetic pathways, characterize its biological activity, and identify any relevant signaling pathways, which could pave the way for its application in drug discovery and development.

Unveiling ThPur: A Technical Primer on a Novel Thiazino-Purinone Compound

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of pharmacological research, the identification of novel molecular entities with therapeutic potential is paramount. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and origin of ThPur, a promising heterocyclic compound identified as 2,3,8,9-Tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one.

Introduction and Chemical Identity

This compound is a synthetic compound characterized by a fused ring system incorporating both a purine and a thiazine moiety. Its unique structural architecture presents a compelling scaffold for further medicinal chemistry exploration.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄OS₂ | PubChem |

| Molecular Weight | 240.3 g/mol | PubChem |

| IUPAC Name | 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one | PubChem |

| CAS Number | 146404-36-6 | PubChem |

| SMILES | C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 | PubChem |

| InChI | InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) | PubChem |

| InChIKey | CKEWFMNZSAGZMS-UHFFFAOYSA-N | PubChem |

Discovery and Origin

The initial identification of this compound is documented in chemical databases, with its first public record appearing in 2019.[1] While the specific research group or institution responsible for its initial synthesis is not explicitly detailed in publicly available literature, its structure suggests a synthetic origin, likely emerging from library synthesis efforts aimed at exploring novel heterocyclic scaffolds. The synthesis of related purine and thiazine-containing compounds often involves multi-step reactions, and the development of this compound likely followed established synthetic organic chemistry principles.

Potential Synthetic Pathways

While the exact experimental protocol for the synthesis of this compound is not publicly available, its structure suggests a plausible synthetic route based on established chemical reactions. A potential logical workflow for its synthesis could be conceptualized as follows:

Figure 1. A potential high-level synthetic workflow for this compound.

A plausible synthetic strategy could involve the condensation of a suitably functionalized purine derivative with a precursor for the thiazine ring, followed by an intramolecular cyclization to form the final fused ring system. The Paal-Knorr synthesis, a well-established method for constructing five-membered heterocyclic rings like thiophenes from 1,4-dicarbonyl compounds, provides a conceptual parallel for the type of cyclization reactions that could be employed in the synthesis of heterocyclic systems.[3][4]

Biological Activity and Signaling Pathways (Hypothetical)

At present, there is no publicly available data on the biological activity or the signaling pathways modulated by this compound. The purine scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors, antivirals, and receptor antagonists. The presence of the thioxo group and the thiazine ring in this compound introduces unique electronic and steric properties that could lead to novel biological interactions.

Based on the structural motifs present in this compound, a hypothetical signaling pathway that could be investigated is its potential interaction with purinergic receptors or enzymes that utilize purines as substrates or cofactors.

Figure 2. A hypothetical signaling pathway modulated by this compound.

Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow for the initial characterization of this compound.

High-Throughput Screening (HTS)

Objective: To identify potential biological targets of this compound.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Utilize a broad panel of commercially available HTS assays, including but not limited to:

-

Kinase inhibitor profiling panels.

-

G-protein coupled receptor (GPCR) binding and functional assays.

-

Ion channel panels.

-

Enzyme inhibition assays (e.g., proteases, phosphatases).

-

-

Perform the assays according to the manufacturer's instructions, using a range of this compound concentrations to determine dose-response relationships.

-

Analyze the data to identify statistically significant "hits" where this compound demonstrates activity.

Figure 3. Experimental workflow for hit discovery.

Target Validation and Mechanism of Action Studies

Objective: To confirm the biological target(s) of this compound and elucidate its mechanism of action.

Protocol (Example for a Kinase Target):

-

Biochemical Assays:

-

Perform in vitro kinase assays with the purified target kinase to determine the IC₅₀ value of this compound.

-

Conduct kinetic studies (e.g., Michaelis-Menten) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

-

Cell-Based Assays:

-

Develop a cellular assay to measure the phosphorylation of a known substrate of the target kinase.

-

Treat cells with varying concentrations of this compound and measure the effect on substrate phosphorylation using techniques such as Western blotting or ELISA.

-

-

Binding Assays:

-

Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (K_D) of this compound to the target protein.

-

Conclusion and Future Directions

This compound represents a novel chemical entity with a unique structural framework. While its biological activity remains to be elucidated, its purine-based core suggests potential for interaction with a variety of biologically relevant targets. The experimental workflows outlined in this whitepaper provide a roadmap for the initial characterization and exploration of this compound's therapeutic potential. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully understand the promise of this compound in the field of drug discovery.

References

An In-Depth Technical Guide to Tricyclic Thiopurines with a Focus on ThPur (CAS 146404-36-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of tricyclic thiopurines, a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific experimental data on the compound designated as "ThPur" (CAS 146404-36-6) is not extensively available in public-domain literature, this document compiles the existing database information for this specific molecule. Furthermore, it presents a broader analysis of the synthesis, biological activities, and potential mechanisms of action for the general class of tricyclic thiopurines, drawing from relevant research on analogous structures. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this chemical scaffold for therapeutic applications.

Database and Chemical Identifier Information for this compound

The compound referred to as "this compound" is cataloged in chemical databases with the following identifiers and properties. This information is crucial for accurate identification and procurement.

| Property | Value | Source |

| CAS Number | 146404-36-6 | PubChem[1] |

| PubChem CID | 135492321 | PubChem[1] |

| Molecular Formula | C₈H₈N₄OS₂ | PubChem[1] |

| Molecular Weight | 240.3 g/mol | PubChem[1] |

| IUPAC Name | 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[2][3]thiazino[2,3-f]purin-5-one | PubChem[1] |

| Canonical SMILES | C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 | PubChem[1] |

| InChI | InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) | PubChem[1] |

| InChIKey | CKEWFMNZSAGZMS-UHFFFAOYSA-N | PubChem[1] |

General Synthesis of Tricyclic Thiopurine Analogs

The synthesis of tricyclic thiopurine derivatives often involves multi-step procedures starting from purine scaffolds. While a specific protocol for this compound is not available, a general approach for synthesizing analogous structures can be extrapolated from the literature. A common strategy involves the reaction of a functionalized purine with a bifunctional reagent to form the third ring.

For instance, a plausible synthetic pathway could involve the reaction of a di-substituted purine with a reagent containing both a nucleophilic and an electrophilic center, leading to the desired tricyclic system. The synthesis of related tricyclic thiopurine analogs has been described, often starting from commercially available purine derivatives.[2] These syntheses can involve protection and deprotection steps to ensure regioselectivity.

Below is a generalized workflow for the synthesis and characterization of a novel tricyclic thiopurine.

References

An In-depth Technical Guide on the Solubility of Thiopurine Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ThPur" is not a standard scientific abbreviation. This guide will focus on the solubility of well-documented thiopurine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are structurally related to the likely intended subject. The data and protocols provided are based on these known compounds and are intended to serve as a comprehensive reference for researchers working with similar molecules.

Introduction to Thiopurine Analogs

Thiopurine analogs are a class of antimetabolite drugs that interfere with nucleic acid synthesis.[1][2][3] They are structurally similar to endogenous purines, allowing them to be incorporated into cellular metabolic pathways, where they inhibit the production of DNA and RNA.[1][2] Key members of this class, 6-mercaptopurine and 6-thioguanine, are widely used in the treatment of acute lymphoblastic leukemia and autoimmune disorders.[3][4] The therapeutic efficacy of these compounds is intrinsically linked to their physicochemical properties, particularly their solubility, which governs their formulation, bioavailability, and ultimately, their clinical utility.

Solubility Profile of Thiopurine Analogs

The solubility of thiopurine analogs is a critical parameter that influences their absorption and distribution. Generally, these compounds exhibit limited solubility in aqueous solutions due to their hydrophobic purine ring structure.[5] However, their solubility can be significantly influenced by the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the solubility of 6-mercaptopurine and 6-thioguanine in various solvents. It is important to note that solubility can vary slightly between different batches and experimental conditions.

| Compound | Solvent | Solubility | Temperature (°C) |

| 6-Mercaptopurine (6-MP) | |||

| Water | Insoluble/Slightly Soluble[6][7] | 25 | |

| Ethanol | ~0.2 mg/mL[8] | 25 | |

| DMSO | ~5 mg/mL[8] | 25 | |

| Dimethylformamide (DMF) | ~5 mg/mL[8] | 25 | |

| Dilute Sulphuric Acid | Slightly Soluble[6][7] | Not Specified | |

| Alkaline Solutions | Soluble (with decomposition)[6] | Not Specified | |

| 6-Thioguanine (6-TG) | |||

| Water | Insoluble[4][9] | 25 | |

| Ethanol | Insoluble[4] | 25 | |

| DMSO | 8 mg/mL (47.84 mM)[4] | 25 | |

| Dilute Aqueous Alkali | Readily Soluble[9] | Not Specified | |

| 1M NaOH | 50 mg/mL[10][11] | Not Specified | |

| Chloroform | Insoluble[9][10] | Not Specified |

Factors Influencing Solubility

-

pH: The solubility of thiopurines is highly pH-dependent. Both 6-MP and 6-TG are more soluble in alkaline solutions.[6][9][12] This is due to the ionization of the thiol group at higher pH levels, which increases the polarity of the molecule and enhances its interaction with polar solvents.[5]

-

Temperature: Generally, the solubility of solid organic compounds, including thiopurine analogs, increases with temperature.[12][13] This endothermic dissolution process means that more energy is required to break the crystal lattice of the solid than is released upon solvation.

-

Solvent Polarity: Thiopurines tend to be more soluble in polar organic solvents like DMSO and DMF, which can accommodate their aromatic characteristics.[5] Their solubility in water and non-polar organic solvents is limited.

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining solubility is crucial for accurate physicochemical profiling. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

Thiopurine analog (e.g., 6-MP or 6-TG) powder

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the thiopurine analog to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[14]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solutions to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved thiopurine analog using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Visualizations

Hypothetical Signaling Pathway Inhibition

Thiopurine analogs, upon metabolic activation to their nucleotide forms, can inhibit key enzymes in the de novo purine synthesis pathway. This diagram illustrates a simplified, hypothetical pathway where an activated thiopurine analog inhibits an enzyme, leading to decreased production of purine nucleotides and subsequent cell cycle arrest.

Caption: Hypothetical inhibition of purine synthesis by a thiopurine analog.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion

The solubility of thiopurine analogs is a multifaceted property that is critical for their development as therapeutic agents. A thorough understanding of their solubility in different solvent systems, and the factors that influence it, is essential for formulation design and for optimizing their clinical performance. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 14. who.int [who.int]

ThPur: A Technical Overview of its Molecular Characteristics

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the molecular formula and molecular weight of the compound commonly referred to as ThPur. It aims to clarify its composition and provide essential data for research and development purposes.

Introduction

The designation "this compound" is commonly associated with the chemical compound 2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one. It is important to note that despite the "Th" abbreviation, this molecule does not contain the element Thorium. The nomenclature refers to its core chemical structure, a thiazino-purine derivative. This guide will detail its molecular formula and provide a calculated molecular weight based on the standard atomic weights of its constituent elements.

Molecular Formula and Weight

The molecular formula and molecular weight of this compound are fundamental parameters for any quantitative scientific investigation. These values are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₈H₈N₄OS₂ |

| Calculated Molecular Weight | 240.31 g/mol |

The calculated molecular weight is based on the standard atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Oxygen (15.999 u), and Sulfur (32.06 u).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Elemental Composition

A detailed breakdown of the elemental contribution to the molecular weight of this compound is provided in the table below.

| Element | Symbol | Atomic Weight (u) | Count | Total Weight (u) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Nitrogen | N | 14.007 | 4 | 56.028 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Sulfur | S | 32.06 | 2 | 64.12 |

| Total | 240.30 |

Note: The slight difference between the calculated molecular weight and the sum of total weights is due to rounding of the standard atomic weights.

Hypothetical Experimental Workflow

While specific signaling pathways for this compound are not extensively documented in publicly available literature, a general experimental workflow for investigating the biological activity of a novel purine analogue can be conceptualized. The following diagram illustrates a potential research pipeline.

Conclusion

This guide has provided a concise yet detailed overview of the molecular formula and weight of this compound, clarifying its composition and elemental makeup. The provided data and hypothetical workflow are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. It is reiterated that this compound, despite its name, is an organic compound and does not contain Thorium.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. Sulfur - Wikipedia [en.wikipedia.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. echemi.com [echemi.com]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 13. nuclear-power.com [nuclear-power.com]

- 14. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activities of Thiopurines

For Researchers, Scientists, and Drug Development Professionals

Thiopurines, a class of purine antimetabolites, represent a cornerstone in the treatment of various hematological malignancies and autoimmune disorders. Despite their long-standing clinical use, a nuanced understanding of their complex biological activities continues to evolve. This technical guide provides a comprehensive overview of the core mechanisms of action, therapeutic applications, and associated toxicities of thiopurines, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Core Mechanism of Action: A Multi-pronged Attack

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects.[1] The central mechanism revolves around their conversion to the active metabolites, the 6-thioguanine nucleotides (TGNs).[1] The biological activities of thiopurines can be broadly categorized into three key pathways:

-

Inhibition of De Novo Purine Synthesis: A primary mode of action is the disruption of the de novo pathway of purine synthesis.[2] The methylated metabolite of 6-MP, methyl-thioinosine monophosphate (meTIMP), is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway.[3] This blockade depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby preferentially affecting rapidly proliferating cells like activated lymphocytes and cancer cells.[2]

-

Incorporation into Nucleic Acids: TGNs, particularly 6-thioguanosine triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (dGTP), are incorporated into RNA and DNA, respectively.[4] The incorporation of these fraudulent bases into DNA triggers a futile mismatch repair cycle, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6] This genotoxic stress is a critical component of their anti-leukemic activity.[5]

-

Modulation of T-Cell Signaling: A more recently elucidated mechanism involves the direct interference with T-cell signaling pathways. The active metabolite 6-TGTP acts as a competitive antagonist of guanosine triphosphate (GTP) for binding to the small GTPase, Rac1.[7] This interaction prevents the activation of Rac1, a key regulator of T-cell proliferation and survival, thereby inducing apoptosis in activated T-cells.[7]

Quantitative Data Summary

The clinical application of thiopurines requires careful dose titration to balance efficacy and toxicity. The following tables summarize key quantitative data related to thiopurine dosing and metabolite monitoring.

| Drug | Indication | Initial Dose | Maintenance Dose | Reference |

| Azathioprine | Rheumatoid Arthritis | 1 mg/kg/day (orally, once daily or in two divided doses) | Titrated up to 2.5 mg/kg/day | [8] |

| Kidney Transplant Rejection | 3-5 mg/kg/day (orally or IV) | 1-3 mg/kg/day | [9] | |

| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (ALL) - Induction | 2.5 mg/kg/day (orally) | 1.5-2.5 mg/kg/day (orally) | [10] |

| Acute Lymphoblastic Leukemia (ALL) - Maintenance (in combination) | 1.5-2.5 mg/kg/day (orally) | Adjusted based on blood counts | [11] | |

| Crohn's Disease (Off-label) | 1-1.5 mg/kg/day (orally) | N/A | [10] |

| Metabolite | Therapeutic Range (IBD) | Toxicity Threshold (Myelosuppression) | Toxicity Threshold (Hepatotoxicity) | Reference |

| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8x10⁸ RBCs | > 450 pmol/8x10⁸ RBCs | - | [12] |

| 6-Methylmercaptopurine (6-MMP) | - | - | > 5700 pmol/8x10⁸ RBCs | [12] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of thiopurines, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

TPMT and NUDT15 Genotyping

Objective: To identify genetic variants in Thiopurine S-methyltransferase (TPMT) and Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15) genes that predict patient response and risk of toxicity to thiopurine drugs.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.

-

Genotyping Assay: Genotyping is typically performed using a TaqMan-based real-time PCR assay.[13]

-

Specific primers and fluorescently labeled probes are designed to detect common functional variants in TPMT (e.g., TPMT2, TPMT3A, TPMT3C) and NUDT15 (e.g., NUDT153).

-

The PCR reaction is run on a real-time PCR instrument, and the resulting fluorescence data is analyzed to determine the genotype of the patient.

-

-

Data Interpretation: The genotype is translated into a predicted phenotype (e.g., normal metabolizer, intermediate metabolizer, poor metabolizer) based on established guidelines from consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC).

Measurement of Thiopurine Metabolites in Red Blood Cells by HPLC

Objective: To quantify the intracellular concentrations of 6-TGN and 6-MMP in red blood cells (RBCs) for therapeutic drug monitoring.

Methodology:

-

Sample Preparation:

-

A whole blood sample is collected in an EDTA tube.

-

RBCs are isolated by centrifugation and washed with saline.

-

The RBCs are lysed, and the intracellular contents are deproteinized using perchloric acid in the presence of a reducing agent like dithiothreitol (DTT).

-

The thiopurine nucleotides (6-TGNs) are hydrolyzed to their corresponding bases (6-thioguanine) by heating.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The prepared sample is injected into a reverse-phase HPLC system.

-

The separation of 6-thioguanine and 6-methylmercaptopurine is achieved using a C18 column and a mobile phase typically consisting of a buffer and an organic solvent (e.g., methanol).

-

-

Detection and Quantification:

-

The eluting compounds are detected using a UV detector at specific wavelengths for 6-thioguanine and 6-methylmercaptopurine.

-

The concentrations are calculated by comparing the peak areas of the sample to those of known standards.

-

Rac1 Activation Assay

Objective: To measure the level of active, GTP-bound Rac1 in cells following thiopurine treatment.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., primary human CD4+ T lymphocytes) are cultured and treated with the desired concentrations of thiopurines (e.g., azathioprine, 6-MP) for a specified time.

-

-

Cell Lysis: The cells are lysed in a buffer that preserves the GTP-bound state of Rac1.

-

Pull-down of Active Rac1:

-

The cell lysates are incubated with agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1.

-

-

Western Blotting:

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for Rac1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The amount of active Rac1 is visualized and quantified by chemiluminescence.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of thiopurines on a cell population.

Methodology:

-

Cell Seeding and Treatment:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the thiopurine drug for a specified duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]

-

The plate is incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and dose-response curves can be generated to determine the IC50 value of the thiopurine.

De Novo Purine Synthesis Inhibition Assay

Objective: To measure the inhibition of de novo purine synthesis in cells treated with thiopurines.

Methodology:

-

Cell Culture and Treatment:

-

Leukemic blasts or other relevant cell types are cultured and treated with thiopurines (e.g., 6-mercaptopurine), often in combination with other agents like methotrexate.

-

-

Radiolabeling:

-

A radiolabeled precursor for de novo purine synthesis, such as [¹⁴C]glycine or [¹⁴C]formate, is added to the cell culture.

-

-

Incorporation and Extraction:

-

The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized purine nucleotides.

-

The intracellular nucleotides are then extracted, typically using an acid precipitation method.

-

-

Separation and Quantification:

-

The radiolabeled purine nucleotides (e.g., ATP, GTP) are separated from the precursor and other cellular components using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The amount of radioactivity incorporated into the purine nucleotide fraction is measured using a scintillation counter. The rate of de novo purine synthesis is calculated, and the percentage of inhibition by the thiopurine treatment is determined by comparing it to untreated control cells.

Conclusion

Thiopurines remain a vital class of drugs with potent biological activities. Their efficacy is intrinsically linked to a complex metabolic pathway that produces active metabolites with diverse and powerful effects on cellular function. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for optimizing their therapeutic use, minimizing toxicity, and guiding the development of novel purine-based therapeutics. This guide provides a foundational resource for researchers and clinicians working to harness the full potential of these remarkable compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]

- 13. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to Tricyclic Thiopurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of compounds, tricyclic thiopurine derivatives, which hold significant promise in the landscape of anticancer drug development. These compounds, which integrate the structural features of both tricyclic guanosine analogues and thiopurines, have demonstrated potent cytotoxic activity against cancer cell lines. This document details their synthesis, mechanism of action, pharmacokinetic profile, and the experimental protocols utilized in their evaluation, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

Tricyclic thiopurine derivatives are a novel class of molecules that merge the structural characteristics of 1,N2-ethenoguanosine and a thiopurine framework.[1] This unique combination is designed to leverage the biological activities of both parent structures. Thiopurines, such as 6-mercaptopurine and 6-thioguanine, are well-established clinical agents used in the treatment of various cancers and autoimmune diseases.[2][3] Their mechanism of action primarily involves the metabolic conversion to thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, leading to cytotoxicity.[4] The addition of the tricyclic etheno ring system to the guanosine core is hypothesized to modulate the physicochemical and pharmacological properties of the thiopurine scaffold, potentially leading to enhanced efficacy and a more favorable safety profile.[1]

Recent studies have focused on the synthesis and biological evaluation of these hybrid molecules, revealing their potential as a new generation of anticancer agents. This guide will delve into the technical details of their synthesis, biological activity, and predicted pharmacokinetic properties.

Synthesis of Tricyclic Thiopurine Derivatives

The synthesis of tricyclic thiopurine derivatives is typically achieved through a two-step process starting from guanosine.[1] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 9-thio-1,N2-ethenoguanosine (TEGuo) and its derivatives

Step 1: Synthesis of 1,N2-ethenoguanosine precursor

A general procedure for the synthesis of the tricyclic guanosine analogue, 1,N2-ethenoguanosine, involves the reaction of guanosine with chloroacetaldehyde.[1]

-

Materials: Guanosine, Chloroacetaldehyde, Sodium Chloride, Water.

-

Procedure:

-

Dissolve guanosine (3.5 mmol), sodium chloride (60 mmol), and chloroacetaldehyde (47 mmol) in 900 mL of water.

-

The reaction proceeds to yield 1,N2-ethenoguanosine as the main product.

-

Purification of the product is typically achieved through chromatographic techniques.

-

Step 2: Thionation to yield Tricyclic Thiopurine Derivatives

The second step involves the thionation of the 1,N2-ethenoguanosine precursor to introduce the sulfur atom, yielding the final tricyclic thiopurine derivative.[1]

-

Materials: 1,N2-ethenoguanosine precursor, Thionating agent (e.g., Lawesson's reagent).

-

General Procedure:

-

The 1,N2-ethenoguanosine precursor is reacted with a thionating agent in a suitable solvent.

-

The reaction mixture is typically heated to facilitate the thionation process.

-

Upon completion, the product is isolated and purified using standard laboratory techniques such as column chromatography.

-

This two-step synthesis allows for the generation of various tricyclic thiopurine derivatives, including 9-thio-1,N2-ethenoguanosine (TEGuo), 6-methyl-9-thio-1,N2-ethenoguanosine (6-Me-TEGuo), 9-thio-1,N2-ethenoguanine (TEGua), and 6-methyl-9-thio-1,N2-ethenoguanine (6-Me-TEGua).[1]

Mechanism of Action

The mechanism of action of tricyclic thiopurine derivatives is believed to be multifaceted, drawing from the established activities of conventional thiopurines while potentially incorporating novel effects due to the tricyclic structure.

Metabolic Activation and Cytotoxicity

Similar to traditional thiopurines, tricyclic thiopurine derivatives likely require metabolic activation to exert their cytotoxic effects. This process is expected to lead to the formation of active metabolites that can be incorporated into DNA and RNA, thereby disrupting nucleic acid synthesis and function and ultimately inducing cell death.[2][4]

Induction of Apoptosis and Autophagy

Thiopurines are known to induce apoptosis (programmed cell death) in cancer cells. This is a key mechanism contributing to their anticancer activity.[2] The process often involves the disruption of mitochondrial function and the activation of caspase cascades.[2] Additionally, thiopurines can induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death depending on the cellular context.[2] The interplay between apoptosis and autophagy is a critical determinant of the cellular response to thiopurine treatment.[2]

Modulation of Rac1 Signaling

A significant aspect of the immunosuppressive and anticancer effects of thiopurines is their ability to interfere with the function of the small GTPase, Rac1.[5] The active metabolite, 6-thioguanine triphosphate (6-TGTP), can bind to Rac1 and inhibit its activation.[5] This inhibition of Rac1 signaling can lead to T-cell apoptosis.[5] It is plausible that tricyclic thiopurine derivatives, after metabolic activation, also modulate the Rac1 signaling pathway, contributing to their anticancer effects.

Below is a diagram illustrating the general metabolic pathway and key mechanisms of action for thiopurines.

References

Unraveling the Intricacies of Thiopurine Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical mechanism of action of thiopurines (ThPur), a class of immunosuppressive drugs widely used in the treatment of autoimmune diseases and cancer. This document provides a comprehensive overview of the metabolic activation, cellular targets, and key signaling pathways modulated by these agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Core Mechanism of Action: From Prodrug to Active Metabolites

Thiopurines, including azathioprine (AZA) and 6-mercaptopurine (6-MP), are prodrugs that require intracellular metabolic activation to exert their cytotoxic and immunosuppressive effects.[1] AZA is rapidly converted to 6-MP, which then undergoes a complex series of enzymatic reactions to form the key active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1]

The immunosuppressive and cytotoxic effects of thiopurines are primarily attributed to a combination of antimetabolic and pro-apoptotic actions.[1] The incorporation of 6-TGNs into DNA and RNA leads to the disruption of nucleic acid synthesis and function, ultimately triggering cell cycle arrest and apoptosis.

A pivotal aspect of the thiopurine mechanism involves the modulation of T-lymphocyte function. Specifically, a metabolite of 6-thioguanine, 6-thioguanine triphosphate (6-thio-GTP), has been shown to bind to the small GTPase Rac1. This interaction competitively antagonizes the binding of GTP to Rac1, thereby suppressing Rac1 activation and leading to apoptosis in activated T cells.

Quantitative Data on Thiopurine Activity

The following tables summarize key quantitative data related to the therapeutic monitoring and cellular effects of thiopurines.

| Parameter | Drug/Metabolite | Value | Context | Reference |

| Therapeutic Range | 6-Thioguanine Nucleotides (6-TGN) | 235-450 pmol/8 × 10⁸ erythrocytes | Inflammatory Bowel Disease (IBD) Treatment | [2] |

| HPLC Linearity Range | 6-Thioguanine (6-TG) | 479–17,118 ng/mL | HPLC-PDA method validation in whole blood | |

| HPLC Limit of Detection (LOD) | 6-Thioguanine (6-TG) | 150 ng/mL | HPLC-PDA method validation in whole blood | |

| HPLC Limit of Quantification (LOQ) | 6-Thioguanine (6-TG) | 479 ng/mL | HPLC-PDA method validation in whole blood | |

| LC-MS/MS Linearity Range | 6-Thioguanine (6-TGN) | 9.9-1979 ng/mL | LC-MS/MS method in erythrocytes | |

| LC-MS/MS Linearity Range | 6-Methylmercaptopurine (6-MMP) | 10-2000 ng/mL | LC-MS/MS method in erythrocytes |

Key Signaling Pathways

The mechanism of action of thiopurines involves the modulation of several critical signaling pathways, primarily leading to apoptosis and immunosuppression.

Thiopurine Metabolism and Activation

The metabolic conversion of azathioprine and 6-mercaptopurine to their active 6-thioguanine nucleotide metabolites is a complex process involving multiple enzymes.

Caption: Metabolic pathway of thiopurines.

Rac1-Mediated Apoptosis Signaling

A key mechanism of thiopurine-induced T-cell apoptosis is the inhibition of the small GTPase Rac1 by the active metabolite 6-thioguanine triphosphate (6-thio-GTP).

Caption: Rac1-mediated apoptosis by thiopurines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of thiopurines.

Measurement of 6-Thioguanine Nucleotides (6-TGN) in Erythrocytes by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of 6-TGN levels in red blood cells.

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (0.7 M)

-

Dithiothreitol (DTT)

-

6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) standards

-

HPLC system with UV detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Centrifuge whole blood to separate erythrocytes.

-

Wash erythrocytes with saline solution.

-

Lyse the packed red blood cells with water.

-

-

Deproteinization and Hydrolysis:

-

Add DTT and perchloric acid to the erythrocyte lysate to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and heat at 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides to 6-thioguanine.[1]

-

-

HPLC Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Separate the metabolites on a C18 column using an isocratic mobile phase (e.g., methanol-water with triethylamine).[3]

-

Detect 6-thioguanine and 6-methylmercaptopurine using a UV detector at the appropriate wavelength.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of 6-TG and 6-MMP standards.

-

Calculate the concentration of 6-TGN in the samples based on the standard curve.

-

Annexin V Apoptosis Assay by Flow Cytometry

This protocol details the use of Annexin V staining to detect apoptosis in cells treated with thiopurines.

Materials:

-

Cells treated with thiopurines

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in the target cell line by treatment with the desired concentration of a thiopurine drug (e.g., 6-mercaptopurine) for a specified time.

-

Include untreated cells as a negative control.

-

Harvest the cells, including any floating cells from the supernatant.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 1X Annexin-binding buffer to each tube.

-

Analyze the stained cells by flow cytometry as soon as possible.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in thiopurine-treated cells.

Materials:

-

Cell lysates from thiopurine-treated and control cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

1X Assay Buffer

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with the thiopurine drug to induce apoptosis.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Assay:

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Calculate the caspase-3 activity based on a pNA standard curve.

-

Rac1 Activation Assay

This protocol outlines a pull-down assay to determine the level of active, GTP-bound Rac1 in cells treated with thiopurines.

Materials:

-

Cell lysates from thiopurine-treated and control cells

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Treat cells with the thiopurine drug.

-

Lyse the cells in a buffer that preserves GTP binding to Rac1.

-

-

Pull-Down of Active Rac1:

-

Incubate the cell lysates with PAK-PBD agarose beads. The PAK-PBD specifically binds to the active, GTP-bound form of Rac1.[7]

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.

-

Analyze the total Rac1 levels in the input lysates as a loading control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of thiopurines.

Caption: Experimental workflow for this compound mechanism studies.

References

- 1. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scielo.br [scielo.br]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2.7. Rac activation assay [bio-protocol.org]

Navigating the Complex Landscape of Thiopurine Safety and Toxicity: A Technical Guide

Executive Summary: While the term "ThPur" does not correspond to a recognized molecule in scientific literature, it is likely an abbreviation for thiopurines, a class of immunomodulating drugs critical in the treatment of various autoimmune diseases and cancers. This guide provides an in-depth technical overview of the known safety and toxicity data for the most prominent thiopurines: azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the preclinical and clinical safety profiles of these compounds, detailed experimental protocols for toxicity assessment, and visual representations of key pathways and workflows.

Introduction to Thiopurine Pharmacology and Toxicology

Thiopurines are purine antimetabolites that act as prodrugs, undergoing extensive intracellular metabolism to form their active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] These nucleotides exert their cytotoxic and immunosuppressive effects by incorporating into DNA and RNA, thereby inducing apoptosis in activated T-lymphocytes.[2] However, the metabolism of thiopurines also leads to the formation of other metabolites, such as 6-methylmercaptopurine (6-MMP), which are associated with adverse effects.[1][3] The balance between the formation of therapeutic and toxic metabolites is highly variable among individuals, primarily due to genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT).[4] This variability underscores the importance of careful monitoring and personalized dosing strategies to mitigate the risk of toxicity.

Quantitative Safety and Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and clinical adverse effects of the principal thiopurines.

Table 1: Acute Toxicity Data (LD50)

| Compound | Species | Route | LD50 | Reference(s) |

| Azathioprine | Mouse | Oral | 2500 mg/kg | [5][6] |

| Rat | Oral | 400 mg/kg | [5][6][7][8] | |

| 6-Mercaptopurine | Mouse | Oral | 480 mg/kg | [9] |

| Rat | Oral | 425 mg/kg | [9] | |

| Rat | Oral | 500 mg/kg | [10] | |

| 6-Thioguanine | Mouse | Oral | 160 mg/kg | [11][12] |

| Rat (male) | Oral | 823 mg/kg | [13] | |

| Rat (female) | Oral | 740 mg/kg | [13] |

Table 2: Incidence of Common Clinical Adverse Events

| Adverse Event | Incidence Rate | Notes | Reference(s) |

| Myelosuppression (Leukopenia) | 3.7% - 21.4% | Dose-dependent, strongly associated with TPMT deficiency. | [14][15] |

| Hepatotoxicity | 2.4% - 19.4% | Associated with high 6-MMP levels (>5700 pmol/8x10⁸ RBCs). | [14][15][16] |

| Pancreatitis | 2.7% - 6.2% | Idiosyncratic reaction, typically occurs within the first few weeks of treatment. | [14][15] |

| Gastrointestinal Intolerance | 4% - 13.2% | Nausea, vomiting, diarrhea. | [14][15] |

| Hypersensitivity Reactions | ~7.1% | Fever, rash, arthralgia. | [14] |

| Infections | Increased risk | Due to immunosuppressive effects. | [15] |

Table 3: Therapeutic Drug Monitoring Reference Ranges

| Metabolite | Therapeutic Range | Associated Toxicity | Reference(s) |

| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450 pmol/8x10⁸ RBCs | Levels > 450 associated with increased risk of myelosuppression. | [17][18] |

| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8x10⁸ RBCs | Levels > 5700 associated with increased risk of hepatotoxicity. | [17][18] |

Experimental Protocols for Toxicity Assessment

Thiopurine S-Methyltransferase (TPMT) Activity Assay (Phenotyping)

Principle: This assay measures the enzymatic activity of TPMT in red blood cells (RBCs) by quantifying the rate of conversion of a thiopurine substrate (e.g., 6-mercaptopurine or 6-thioguanine) to its S-methylated metabolite.

Materials:

-

Whole blood sample collected in an EDTA or sodium heparin tube.

-

Red blood cell lysis buffer.

-

S-adenosyl-L-methionine (SAM) as a methyl group donor.

-

6-mercaptopurine or 6-thioguanine substrate.

-

Dithiothreitol (DTT) to protect sulfhydryl groups.

-

Phosphate buffer.

-

High-performance liquid chromatography (HPLC) system with fluorescence or UV detection.

Procedure:

-

Sample Preparation: Isolate RBCs from whole blood by centrifugation. Wash the RBCs with saline and then lyse them to release the intracellular enzymes.

-

Enzymatic Reaction: Incubate the RBC lysate with the thiopurine substrate and SAM in a buffered solution at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a precipitating agent (e.g., perchloric acid).

-

Quantification: Centrifuge to remove precipitated proteins. Analyze the supernatant using HPLC to separate and quantify the S-methylated product.

-

Calculation: Express TPMT activity as units per milliliter of packed RBCs or per gram of hemoglobin.

Reference Ranges:

-

Normal activity: 15.1–26.4 units/mL RBC

-

Intermediate activity (heterozygous): 6.3–15.0 units/mL RBC

-

Low or deficient activity (homozygous): <6.3 units/mL RBC[19]

TPMT Genotyping

Principle: This method uses polymerase chain reaction (PCR) to detect common single nucleotide polymorphisms (SNPs) in the TPMT gene that are known to cause decreased enzyme activity.

Materials:

-

Genomic DNA extracted from whole blood.

-

PCR primers specific for the wild-type and variant alleles (e.g., TPMT2, TPMT3A, TPMT3C).

-

Taq polymerase and dNTPs.

-

Thermocycler.

-

Gel electrophoresis equipment or a real-time PCR system.

Procedure:

-

DNA Extraction: Isolate genomic DNA from the patient's leukocytes.

-

PCR Amplification: Perform allele-specific PCR using primers designed to amplify the regions of the TPMT gene containing the SNPs of interest.

-

Genotype Determination: Analyze the PCR products by gel electrophoresis or by using fluorescent probes in a real-time PCR assay to determine the presence of wild-type and/or variant alleles.

In Vitro Cytotoxicity Assay

Principle: This assay assesses the cytotoxic effects of thiopurines on cultured cells by measuring cell viability or proliferation after exposure to the drug.

Materials:

-

A relevant cell line (e.g., Jurkat T-lymphocytes for immunosuppressive effects, or a cancer cell line for antineoplastic effects).

-

Cell culture medium and supplements.

-

Thiopurine drug stock solution.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of the thiopurine drug for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Animal Toxicity Study (General Protocol for Immunosuppressants)

Principle: To evaluate the potential toxicity of a thiopurine in a relevant animal model (e.g., rodents) following repeated-dose administration.[20]

Study Design:

-

Species: Rat or mouse.

-

Groups: At least three dose groups (low, mid, high) and a vehicle control group. A satellite group for recovery assessment may be included.

-

Animals per group: Sufficient number to allow for statistical analysis (e.g., 10 per sex per group).

-

Route of administration: Clinically relevant route (e.g., oral gavage).

-

Duration: Typically 28 or 90 days.

Parameters to be Monitored:

-

Clinical observations: Daily checks for signs of toxicity.

-

Body weight and food consumption: Measured weekly.

-

Hematology and clinical chemistry: At termination, and possibly at interim time points.

-

Organ weights: At termination.

-

Histopathology: Microscopic examination of a comprehensive list of tissues.

-

Immunotoxicity endpoints (if applicable): Lymphoid organ weights, cellularity of spleen and bone marrow, and functional assays such as the T-cell dependent antibody response (TDAR).[21]

Visualizations of Key Concepts

References

- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Thiopurines: factors influencing toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. fermion.fi [fermion.fi]

- 8. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]